N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Description
N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14F3N3O3S and its molecular weight is 409.38. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiviral Properties
- Research has demonstrated the synthesis of novel sulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A specific compound showed promising results against human tumor cell lines without causing significant tissue damage, indicating its potential for therapeutic application (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
- Sulfonamide compounds have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in various physiological processes. These inhibitors can influence the pathway and are potential tools for studying neurological diseases and disorders (S. Röver et al., 1997).
Antimicrobial Activity
- N-Pyridin-3-yl-benzenesulfonamide, a compound related to the mentioned chemical, has been shown to possess significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, showcasing its potential in addressing bacterial infections (A.O. Ijuomah et al., 2022).
Molecular Structure and Binding Studies
- The study of mixed-ligand copper(II)-sulfonamide complexes revealed their varying effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These findings underscore the role of the sulfonamide derivative in modulating the interaction with DNA, which could be pivotal in developing new anticancer drugs (M. González-Álvarez et al., 2013).
Progesterone Receptor Antagonism
- A novel class of nonsteroidal progesterone receptor antagonists based on N-(4-phenoxyphenyl)benzenesulfonamide derivatives was developed, indicating a new scaffold for PR antagonists with potential applications in treating diseases like uterine leiomyoma and breast cancer (Ayumi Yamada et al., 2016).
Luminescence and Antibacterial Properties
- D10 metal complexes based on sulfonamide derivatives have shown promising luminescence and antibacterial properties, which could be leveraged in materials science for sensing applications and in the medical field to develop new antibacterial agents (Xun Feng et al., 2021).
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-16-5-1-2-6-17(16)28(25,26)24-11-13-7-9-23-15(10-13)14-4-3-8-22-12-14/h1-10,12,24H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJNLWPHKLTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.